1-(4-Chlorophenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carbon disulfide, under controlled conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions, where an ethylthiol reagent reacts with the thiadiazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often involving the use of a chlorophenyl isocyanate reagent.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethylsulfanyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials, including polymers and coordination complexes.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea can be compared with other thiadiazole derivatives, such as:
1-(4-Chlorophenyl)-3-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]urea: This compound differs by having a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]urea: The presence of a phenylsulfanyl group introduces additional aromatic interactions, potentially altering its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C11H11ClN4OS2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C11H11ClN4OS2/c1-2-18-11-15-10(19-16-11)14-9(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
VUYNHVJFZQHPQV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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